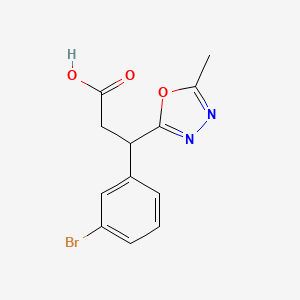

![molecular formula C15H18FNO3 B2933250 3-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-methoxybenzamide CAS No. 2097914-49-1](/img/structure/B2933250.png)

3-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

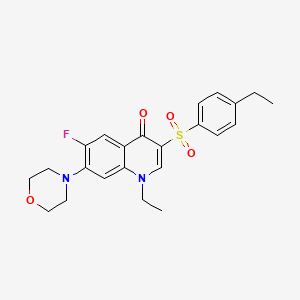

3-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-methoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is known for its unique structure and potential therapeutic properties, which make it an attractive target for research.

Scientific Research Applications

Positron Emission Tomography (PET) Imaging

A series of fluorine-containing benzamide analogs, including compounds with structural similarities to "3-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-methoxybenzamide," have been synthesized for PET imaging of the sigma-2 receptor status in solid tumors. This research highlights the potential of such compounds in cancer diagnosis and treatment monitoring, demonstrating high tumor uptake and favorable tumor/normal tissue ratios in biodistribution studies (Tu et al., 2007).

Chemical Synthesis and Medicinal Chemistry

Research into the synthesis of new cyclic fluorinated beta-amino acids for use in medicinal chemistry has been reported. One pathway described the successful synthesis of 3-fluoroazetidine-3-carboxylic acid, a new cyclic fluorinated beta-amino acid, suggesting the compound's potential as a building block in drug development (Van Hende et al., 2009).

Antibacterial Activity

A study on the synthesis and characterization of potent inhibitors of the bacterial cell division protein FtsZ, which is essential for bacterial growth and reproduction, has shown that alkyl derivatives of 3-methoxybenzamide exhibit potent antistaphylococcal properties. This underscores the potential of structurally related compounds in developing new antibacterial agents with improved pharmaceutical properties (Haydon et al., 2010).

Fluorination Techniques

Research into mild, amide-directed fluorination of benzylic, allylic, and unactivated C-H bonds mediated by iron showcases a novel method for the chemoselective fluorine transfer to produce fluorinated compounds. This technique presents a significant advancement in the synthesis of fluorinated analogs of "this compound," offering broad substrate scope and functional group tolerance without noble metal additives (Groendyke et al., 2016).

Mechanism of Action

Target of Action

Many bioactive aromatic compounds, including those containing the indole nucleus, have been found to bind with high affinity to multiple receptors .

Biochemical Pathways

Without specific information on the compound’s target, it’s difficult to determine the exact biochemical pathways it might affect. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. Given the wide range of activities observed for similar compounds, the effects could potentially be quite diverse .

properties

IUPAC Name |

3-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FNO3/c1-20-13-6-5-11(9-12(13)16)14(18)17-10-15(19)7-3-2-4-8-15/h3,5-7,9,19H,2,4,8,10H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXAPTEGVMPCCLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC2(CCCC=C2)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Fluoro-5-methylphenyl)-[2-(1,2,4-triazol-1-yl)ethyl]cyanamide](/img/structure/B2933169.png)

![N-(4-chlorophenethyl)-3-(1-(2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide](/img/no-structure.png)

![(E)-3-(benzylsulfonyl)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2933172.png)

![Ethyl 7-chloro-5-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2933173.png)

![3-[(3,4-dichloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2933178.png)

![{[(2-Chlorophenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2933182.png)

![4-chloro-2-[(2-methyl-1H-indol-3-yl)(morpholin-4-yl)methyl]phenol](/img/structure/B2933186.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2933188.png)